3-(Aminomethyl)naphthalen-1-olhydrochloride
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Overview
Description
3-(Aminomethyl)naphthalen-1-olhydrochloride is a chemical compound with the empirical formula C11H15NO · HCl It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both an aminomethyl group and a hydroxyl group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)naphthalen-1-olhydrochloride typically involves the Mannich reaction, which is a three-component condensation reaction involving an amine, formaldehyde, and a compound containing an active hydrogen atom. The reaction conditions often include an acidic or basic catalyst to facilitate the formation of the aminomethyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Mannich reactions with optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)naphthalen-1-olhydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce different aminomethyl derivatives.
Scientific Research Applications
3-(Aminomethyl)naphthalen-1-olhydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)naphthalen-1-olhydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The hydroxyl group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(Aminomethyl)naphthalen-2-olhydrochloride
- 1-(Aminomethyl)-N,N-dimethylcyclohexanamine dihydrochloride
- 6-Methoxy-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride
Uniqueness
3-(Aminomethyl)naphthalen-1-olhydrochloride is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H12ClNO |
---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
3-(aminomethyl)naphthalen-1-ol;hydrochloride |
InChI |
InChI=1S/C11H11NO.ClH/c12-7-8-5-9-3-1-2-4-10(9)11(13)6-8;/h1-6,13H,7,12H2;1H |
InChI Key |
CIJDSLVLJPJHJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2O)CN.Cl |
Origin of Product |
United States |
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